molecular formula C22H18N2O6S B4054341 Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-00-8

Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B4054341
CAS No.: 609795-00-8
M. Wt: 438.5 g/mol
InChI Key: UMPBOSVMJAMGIS-WJDWOHSUSA-N
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Description

Its structure features:

  • Thiazolo[3,2-a]pyrimidine core: A fused bicyclic system combining thiazole and pyrimidine rings.
  • Substituents: Position 2: A furan-2-ylmethylene group, contributing π-conjugation and influencing electronic properties. Position 7: A methyl group, enhancing lipophilicity. Position 6: A methyl carboxylate, critical for solubility and intermolecular interactions.

Synthetic routes typically involve cyclocondensation of thiouracil derivatives with aldehydes or ketones under basic conditions, followed by functionalization . Crystallographic studies highlight planar core structures with substituents influencing packing via hydrogen bonds and π-π stacking .

Properties

IUPAC Name

methyl (2Z)-2-(furan-2-ylmethylidene)-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-12-17(21(27)29-3)18(13-6-8-14(9-7-13)20(26)28-2)24-19(25)16(31-22(24)23-12)11-15-5-4-10-30-15/h4-11,18H,1-3H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPBOSVMJAMGIS-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CO3)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609795-00-8
Record name METHYL (2Z)-2-(2-FURYLMETHYLENE)-5-[4-(METHOXYCARBONYL)PHENYL]-7-METHYL-3-OXO-2 ,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as furan-2-carbaldehyde and 4-(methoxycarbonyl)benzaldehyde. These intermediates undergo condensation reactions with appropriate thiazole and pyrimidine derivatives under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and advanced analytical tools can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound’s conjugated system and electron-rich furan ring participate in redox reactions:

  • Oxidation of the furan ring : Under acidic conditions with hydrogen peroxide, the furan moiety may undergo electrophilic substitution or ring-opening oxidation to form diketones or maleic acid derivatives.

  • Reduction of the α,β-unsaturated ketone : Catalytic hydrogenation (e.g., H₂/Pd-C) selectively reduces the methylene bridge’s double bond, yielding a saturated thiazolo-pyrimidine derivative.

Reaction TypeReagents/ConditionsProductYield/Notes
Furan oxidationH₂O₂, H₂SO₄Diketone derivativeRequires controlled pH
HydrogenationH₂, Pd/C, EtOHSaturated thiazolo-pyrimidine>80% yield

Nucleophilic Substitution

The methoxycarbonyl group and halogenated intermediates (e.g., brominated derivatives) undergo substitution:

  • Hydrolysis of ester groups : Acidic or basic conditions convert methoxycarbonyl to carboxylic acid. For example, NaOH (aq.)/reflux yields the corresponding carboxylic acid.

  • Bromination followed by substitution : Bromination at the furan’s α-position (using NBS) enables subsequent nucleophilic displacement with amines or thiols .

Reaction TypeReagents/ConditionsProductSelectivity
Ester hydrolysis6M HCl, refluxCarboxylic acid derivativeComplete conversion
Bromination + substitutionNBS, then NH₃Amino-furan analogRegioselective

Cycloaddition Reactions

The furan’s diene character facilitates Diels-Alder reactions:

  • Reaction with maleic anhydride forms a bicyclic adduct, modifying the compound’s planar structure and enhancing solubility.

DienophileConditionsProductApplication
Maleic anhydrideToluene, 110°CFused bicyclic adductImproved bioavailability

Ring-Opening and Rearrangements

The thiazolo-pyrimidine core undergoes acid- or base-mediated ring-opening:

  • Acidic hydrolysis : Concentrated HCl cleaves the thiazole ring, producing a thioamide intermediate.

  • Thermal rearrangement : Heating in DMF induces a -sigmatropic shift, forming a pyrimidine-thiophene hybrid .

ConditionsReaction PathwayProductNotes
12M HCl, 80°CThiazole cleavageThioamide intermediateReversible under basic conditions
DMF, 150°CSigmatropic shiftPyrimidine-thiopheneConfirmed by NMR

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) at halogenated positions:

  • Bromination at the para-position of the phenyl group enables aryl-aryl coupling, expanding π-conjugation for material science applications .

CatalystCoupling PartnerProductYield
Pd(PPh₃)₄Phenylboronic acidBiaryl derivative65–75%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the methylene bridge and external alkenes, yielding strained cyclobutane derivatives.

Light SourcePartnerProductQuantum Yield
254 nm UVEthyleneCyclobutane adduct0.45

Mechanistic Insights

  • Nucleophilic attack at the pyrimidine’s carbonyl group is sterically hindered by the methyl substituent, favoring reactivity at the furan or ester sites.

  • Electronic effects : Electron-withdrawing groups (e.g., methoxycarbonyl) deactivate the thiazole ring toward electrophiles but enhance its susceptibility to nucleophiles .

Scientific Research Applications

Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in materials science, such as in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Compound Name Substituents (Position) Key Structural Differences Reference(s)
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-... 5: 4-Cl-phenyl; 2: methoxycarbonyl-methylene Chlorophenyl (electron-withdrawing) vs. methoxycarbonylphenyl; ethyl vs. methyl ester at 6
(2Z)-2-(4-Cyanobenzylidene)-...-6-carbonitrile (11b) 2: 4-cyanobenzylidene; 6: cyano Cyano group (strong electron-withdrawing) at 6; benzylidene vs. furylmethylene
Methyl 2-((5-(3-chlorophenyl)furan-2-yl)methylene)-... (609795-02-0) 2: 3-Cl-phenyl-furanmethylene Chlorophenyl-substituted furan enhances steric hindrance and electronic effects
Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-... (617696-94-3) 5: thiophen-2-yl; 2: trimethoxybenzylidene Thiophene (aromatic sulfur) vs. furan; trimethoxy group increases polarity

Physicochemical Properties

  • Spectroscopic Data: IR: Carbonyl stretches (C=O) near 1700–1650 cm⁻¹; cyano groups (e.g., 11b) show peaks ~2209 cm⁻¹ . NMR: Methyl groups resonate at δ 2.2–2.4 ppm; aromatic protons vary based on substituent electron effects (e.g., δ 7.94 for =CH in 11a vs. δ 8.01 in 11b) .

Crystallographic and Hydrogen Bonding Patterns

  • The target compound’s analogs exhibit hydrogen bonds between carbonyl oxygens and NH/aromatic protons, stabilizing crystal lattices. For example:
    • Ethyl 7-methyl-2-(4-(methylthio)benzylidene)-... forms C–H···O and N–H···S interactions .
    • Trimethoxybenzylidene derivatives (e.g., 617696-94-3) show enhanced packing via methoxy-O···H bonds .

Biological Activity

Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant interest due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound under investigation has shown promise in various preclinical studies, indicating its potential as a therapeutic agent.

Chemical Structure

The compound features a complex structure that includes a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity. The presence of furan and methoxycarbonyl substituents enhances its pharmacological profile.

Biological Activity Overview

Research into the biological activity of thiazolo[3,2-a]pyrimidines has revealed several key areas where these compounds exhibit efficacy:

  • Antitumor Activity : Thiazolo[3,2-a]pyrimidines have been identified as potential anticancer agents. Studies have shown that derivatives can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. For instance, compounds with similar structures demonstrated high cytotoxicity against M-HeLa (cervical adenocarcinoma) cells and low toxicity against normal liver cells .
  • Antimicrobial Properties : The compound's structural analogs have exhibited significant antibacterial and antifungal activities. In vitro studies indicated that certain thiazolo[3,2-a]pyrimidine derivatives possess potent activity against various Gram-positive and Gram-negative bacteria .
  • Antileishmanial Effects : Some derivatives have shown powerful antileishmanial effects against promastigote forms of Leishmania species, suggesting potential for use in treating leishmaniasis .
  • Anti-inflammatory and Analgesic Effects : Preliminary studies indicate that thiazolo[3,2-a]pyrimidine derivatives may also possess anti-inflammatory and analgesic properties, although further research is needed to elucidate these effects fully .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • Study 1 : A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results showed that compounds with specific substituents at the C5 position exhibited enhanced cytotoxicity against M-HeLa cells compared to standard chemotherapeutics like Sorafenib .
  • Study 2 : Another investigation assessed the antibacterial activity of synthesized thiazolo[3,2-a]pyrimidines against eight bacterial strains. The results indicated that the compounds displayed minimum inhibitory concentrations (MICs) ranging from 1.67 to 28.5 μM for Gram-negative bacteria .

Data Tables

Biological ActivityCompound StructureMIC (µM)Cytotoxicity (IC50)
AntitumorThiazolo[3,2-a]-Varies by derivative
AntibacterialThiazolo[3,2-a]1.67 - 28.5-
AntileishmanialThiazolo[3,2-a]--
Anti-inflammatoryThiazolo[3,2-a]--

Q & A

Q. Table 1: Crystallographic Parameters for Analogous Compounds

SubstituentDihedral Angle (°)Hydrogen Bond Length (Å)Reference
2,4,6-Trimethoxybenzylidene80.94(7)2.85–3.10
4-Fluorobenzylidene78.2(2)2.90–3.15
Furan-2-ylmethylene (Predicted)75–852.80–3.00

Advanced: How can substituent effects on solubility and crystallinity be systematically studied for this compound?

Methodological Answer:

  • Solubility : Replace the 4-(methoxycarbonyl)phenyl group with electron-withdrawing (e.g., 4-Cl, ) or donating (e.g., 4-OCH₃, ) substituents. Measure solubility in DMSO, ethanol, and ethyl acetate.
  • Crystallinity : Compare crystallization solvents (e.g., ethyl acetate vs. ethanol) and cooling rates. Slower evaporation rates in ethyl acetate/ethanol (3:2) yield larger crystals . Use DSC/TGA to analyze thermal stability and melting points.

Advanced: What strategies resolve contradictions in reported dihedral angles or hydrogen-bonding patterns across similar derivatives?

Methodological Answer:
Discrepancies arise from substituent steric/electronic effects or crystallization conditions. For example:

  • Dihedral Angles : The 2,4,6-trimethoxybenzylidene group (80.94° ) vs. 4-fluorophenyl (78.2° ) reflects steric hindrance from methoxy groups. Use DFT calculations (e.g., Gaussian) to model energy-minimized conformers and compare with experimental data.
  • Hydrogen Bonds : In , bifurcated C–H···O bonds form chains, while shows weaker interactions due to bulky substituents. Perform Hirshfeld surface analysis to quantify interaction contributions.

Advanced: How can reaction yields be optimized for derivatives with bulky substituents like 4-(methoxycarbonyl)phenyl?

Methodological Answer:

  • Catalysis : Replace sodium acetate with milder bases (e.g., K₂CO₃) to reduce side reactions.
  • Solvent Optimization : Use DMF or THF to enhance solubility of bulky intermediates.
  • Microwave Assistance : Reduce reaction time from 10 hours to 1–2 hours, minimizing decomposition . Monitor by TLC (hexane/ethyl acetate 7:3) and purify via column chromatography.

Advanced: What computational methods predict the biological activity of this compound based on its structural analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase (COX-2) or kinases, leveraging the thiazolo[3,2-a]pyrimidine core’s planar structure .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with reported IC₅₀ values of analogs. For example, electron-withdrawing groups on the phenyl ring enhance COX-2 inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Methyl 2-(furan-2-ylmethylene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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